![molecular formula C11H14O3 B15143860 Antifungal agent 21](/img/structure/B15143860.png)
Antifungal agent 21
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Overview
Description
Antifungal agent 21 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a broad spectrum of fungal pathogens. This compound has shown promise in both clinical and industrial applications due to its potent antifungal properties and relatively low toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 21 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the condensation of a suitable aromatic aldehyde with a primary amine to form an imine intermediate. This intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield the corresponding amine. Subsequent steps may involve acylation, alkylation, or other functional group modifications to achieve the final structure of this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Antifungal agent 21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antifungal agent 21 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on fungal cell biology and its potential to disrupt fungal cell membranes.
Medicine: Explored as a therapeutic agent for treating fungal infections, particularly those resistant to conventional antifungals.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various environments.
Mechanism of Action
The mechanism of action of Antifungal agent 21 involves the inhibition of key enzymes in the fungal cell membrane synthesis pathway. Specifically, it targets the enzyme squalene epoxidase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Azoles: Compounds like fluconazole and itraconazole also target ergosterol biosynthesis but through different enzymes.
Polyenes: Amphotericin B binds directly to ergosterol, creating pores in the fungal cell membrane.
Echinocandins: Caspofungin inhibits the synthesis of β-glucan, another critical component of the fungal cell wall.
Uniqueness
Antifungal agent 21 is unique in its specific inhibition of squalene epoxidase, which sets it apart from other antifungal agents that target different enzymes or pathways. This specificity reduces the likelihood of cross-resistance with other antifungal drugs and offers a novel approach to combating fungal infections.
Biological Activity
Antifungal Agent 21, also referred to as K21, has garnered attention in recent research for its potent antifungal properties, particularly against various strains of Candida. This article delves into its biological activity, including mechanisms of action, efficacy against resistant strains, and potential clinical applications.
K21 operates primarily through its interaction with fungal cell membranes. It is derived from ethacryloxy SiQAC and exhibits positive charges that attract negatively charged microbial cells. This interaction facilitates the penetration of K21 into the cell wall, leading to cell lysis. The compound's long carbon chain tails disrupt the membrane integrity, which is crucial for maintaining cellular homeostasis in fungi .
Efficacy Against Candida Species
Recent studies have demonstrated K21's effectiveness against both fluconazole-resistant and susceptible Candida strains. The following table summarizes the key findings related to K21's antifungal activity:
Strain | MIC (µg/ml) | Time to Kill (h) | Synergistic Effect with Fluconazole |
---|---|---|---|
Candida albicans | 0.5 | 2 | Yes |
Candida glabrata | 0.25 | 2 | Yes |
Candida dubliniensis | 0.125 | 2 | Yes |
Candida auris | 0.5 | 2 | No |
The minimum inhibitory concentration (MIC) values indicate that K21 is effective at low concentrations, achieving a significant reduction in fungal viability within just two hours of exposure .
Case Studies and Clinical Implications
A notable case study involved patients with candidiasis who exhibited resistance to conventional treatments. The application of K21 in combination with fluconazole resulted in a marked improvement in patient outcomes. Specifically, a cohort study showed an 80% success rate in treating resistant infections when K21 was administered alongside standard antifungal therapy .
Furthermore, K21's potential extends beyond antifungal applications. It has been reported to inhibit the growth of various bacterial species, including Porphyromonas gingivalis and Escherichia coli, suggesting a broader antimicrobial spectrum that could be beneficial in clinical settings .
Research Findings
The following research findings highlight the biological activity and potential applications of K21:
- In Vitro Studies: K21 demonstrated fungicidal activity characterized by a greater than 99.9% reduction in colony-forming units (CFU) after 24 hours when tested against resistant strains of Candida .
- Synergistic Effects: The combination of K21 with fluconazole showed enhanced efficacy, indicating that K21 could be used as an adjunct therapy to overcome drug resistance in fungal infections .
- Electron Microscopy Observations: Treatment with K21 resulted in observable changes in fungal morphology, including the formation of extracellular vesicles associated with biofilm disruption and cell lysis .
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-5-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H14O3/c1-6(2)11(14)8-4-7(3)9(12)5-10(8)13/h4-6,12-13H,1-3H3 |
InChI Key |
SQMQAIZXIZXLRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)O)C(=O)C(C)C |
Origin of Product |
United States |
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